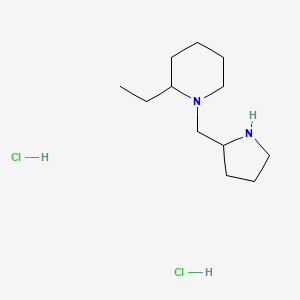
2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Overview
Description
2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C12H26Cl2N2 and a molecular weight of 269.254 g/mol . This compound is typically found as a white crystalline powder that is soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves several steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the piperidine ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidine: Another piperidine derivative with distinct pharmacological properties.
2,6-Dimethylpiperidine: Known for its use in organic synthesis and as a precursor for other chemical compounds.
4-Benzylpiperidine: Investigated for its potential therapeutic applications.
Uniqueness
2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the piperidine and pyrrolidine rings, along with the ethyl and methyl substituents, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-12-7-3-4-9-14(12)10-11-6-5-8-13-11;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXRGNJFYMASTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)

![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)
![4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1398231.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)



![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)
